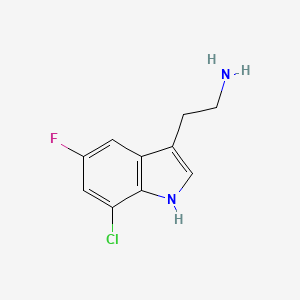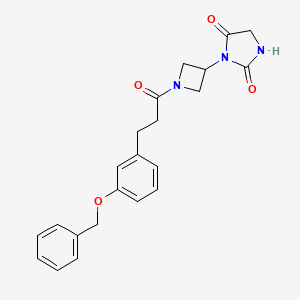
3-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on its functional groups. For example, the azetidine ring might undergo reactions at the nitrogen atom, while the imidazolidine-2,4-dione group could potentially react at the carbonyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined using various analytical techniques. These might include measuring its melting point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
Anticancer Applications
Compounds structurally related to 3-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione have shown promising results in anticancer studies. For instance, novel N-benzyl aplysinopsin analogs, including imidazolidin-2,4-diones, have demonstrated potent growth inhibition against melanoma and ovarian cancer cell lines, indicating their potential as lead compounds for antitumor agents (Penthala, R., Yerramreddy, T. R., & Crooks, P., 2011). Another study involving substituted (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-dione analogs found specific compounds to have significant anti-proliferative activity against breast and lung cancer cell lines, suggesting their utility in cancer therapy (Reddy, Y. T., Reddy, P. N., Koduru, S., Damodaran, C., & Crooks, P., 2010).
Antimicrobial and Antimycobacterial Activities
Research on azetidinone and thiazolidinone moieties linked to the indole nucleus has shown that these compounds possess significant antimicrobial and antimycobacterial activities. The synthesized compounds displayed excellent activity against various microbial strains, indicating their potential in treating infectious diseases (Saundane, A. R., & Walmik, P., 2013).
Antinociceptive (Pain-Relieving) Effect
The antinociceptive properties of imidazolidine derivatives have been explored, with studies showing their effectiveness in treating neuropathic pain. One study on hydantoin 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in mice demonstrated significant pain relief without affecting motor coordination or anxiety behavior (Queiroz, R. B., de Carvalho, F. L., da Fonsêca, D. V., et al., 2015).
Anti-Inflammatory and Analgesic Actions
Several studies have focused on the anti-inflammatory and analgesic properties of imidazolidine derivatives. Compounds such as N-substituted azetidinones and imidazolidinones have been synthesized and evaluated for their effectiveness in reducing inflammation and pain, showing promise for their use in treating conditions associated with inflammation and pain (Kalsi, R., Shrimali, M., Bhalla, T., & Barthwal, J., 1990).
Hypoglycemic Activity
The hypoglycemic activity of thiazolidine-2,4-diones, which are structurally related to this compound, has been investigated. These compounds have been found to influence insulin-induced adipocyte differentiation and reduce blood glucose levels in diabetic mice, suggesting their potential as treatments for diabetes (Minoru, O., Wada, K., Hidehito, H., et al., 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-[3-(3-phenylmethoxyphenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-20(24-13-18(14-24)25-21(27)12-23-22(25)28)10-9-16-7-4-8-19(11-16)29-15-17-5-2-1-3-6-17/h1-8,11,18H,9-10,12-15H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPODVRSDRLMKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=CC=C2)OCC3=CC=CC=C3)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2735464.png)
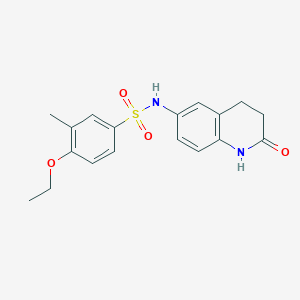
![6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B2735466.png)
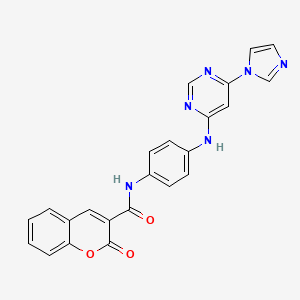
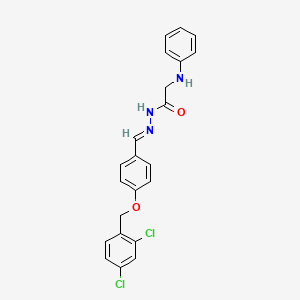
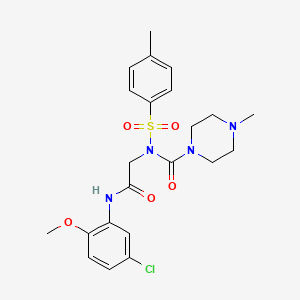
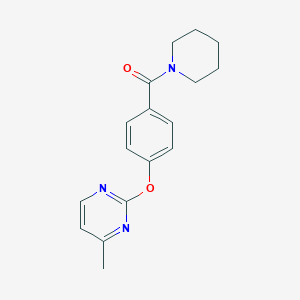
![1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735479.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2735481.png)
